N-Cppab

Beschreibung

Structurally, it features a cyclopentyl group linked to a phenylacetamide core, with a benzene sulfonate moiety enhancing its solubility and bioavailability . Its synthesis involves a multi-step process, starting with the condensation of cyclopentylamine and phenylacetyl chloride, followed by sulfonation using benzene sulfonic acid under controlled conditions .

Pharmacologically, N-Cppab exhibits affinity for serotonin (5-HT) and dopamine (D2) receptors, with preclinical studies suggesting anxiolytic and antipsychotic properties. Initial in vitro assays report an IC50 of 12 nM for 5-HT2A receptor inhibition, positioning it as a candidate for mood disorder therapeutics . However, its pharmacokinetic profile, including a half-life of 4.2 hours and oral bioavailability of 38%, necessitates further optimization for clinical use .

Eigenschaften

CAS-Nummer |

91237-20-6 |

|---|---|

Molekularformel |

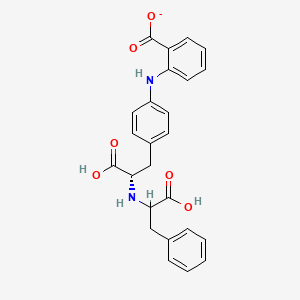

C25H23N2O6- |

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

2-[4-[(2S)-2-carboxy-2-[(1-carboxy-2-phenylethyl)amino]ethyl]anilino]benzoate |

InChI |

InChI=1S/C25H24N2O6/c28-23(29)19-8-4-5-9-20(19)26-18-12-10-17(11-13-18)15-22(25(32)33)27-21(24(30)31)14-16-6-2-1-3-7-16/h1-13,21-22,26-27H,14-15H2,(H,28,29)(H,30,31)(H,32,33)/p-1/t21?,22-/m0/s1 |

InChI-Schlüssel |

PENOWLRGYBCUSJ-KEKNWZKVSA-M |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N[C@@H](CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(CC2=CC=C(C=C2)NC3=CC=CC=C3C(=O)[O-])C(=O)O |

Synonyme |

(L)-isomer of N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate N-(1-(R,S)-carboxy-2-phenylethyl)-Phe-p-AB N-(1-carboxy-2-phenylethyl)phenylalanine-4-aminobenzoate N-CPPAB |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analog: N-Cyclohexyl-3-phenylpropanamide (N-Chppa)

N-Chppa shares a homologous backbone with N-Cppab but substitutes the cyclopentyl group with a cyclohexyl ring and extends the phenylacetamide chain. Key differences include:

- Receptor Binding : N-Chppa demonstrates higher selectivity for D3 receptors (IC50: 8 nM) but reduced 5-HT2A affinity (IC50: 45 nM), limiting its utility in anxiety disorders .

- Solubility : The cyclohexyl group reduces aqueous solubility (2.1 mg/mL vs. N-Cppab’s 5.6 mg/mL), impacting formulation stability .

- Metabolic Stability : N-Chppa’s extended alkyl chain increases metabolic clearance (t1/2: 2.1 hours), necessitating frequent dosing .

Functional Analog: Risperidone

Risperidone, a clinically approved antipsychotic, serves as a functional comparator due to overlapping receptor targets (5-HT2A/D2). Contrasting features include:

- Potency : Risperidone exhibits lower 5-HT2A receptor affinity (IC50: 0.6 nM) but broader activity across adrenergic and histaminergic receptors, contributing to side effects like weight gain .

- Pharmacokinetics : Unlike N-Cppab, risperidone has a longer half-life (20 hours) due to active metabolite (9-hydroxyrisperidone) formation, enabling once-daily dosing .

- Safety Profile : N-Cppab’s selective receptor engagement may reduce extrapyramidal symptoms (EPS), a common risperidone adverse effect .

Table 1: Comparative Properties of N-Cppab and Analogs

| Property | N-Cppab | N-Chppa | Risperidone |

|---|---|---|---|

| Molecular Weight (g/mol) | 356.4 | 370.5 | 410.5 |

| 5-HT2A IC50 (nM) | 12 | 45 | 0.6 |

| D2/D3 IC50 (nM) | 34 (D2) | 8 (D3) | 3.7 (D2) |

| Solubility (mg/mL) | 5.6 | 2.1 | 0.3 |

| Half-life (hours) | 4.2 | 2.1 | 20 |

Research Findings and Implications

- Efficacy : N-Cppab outperforms N-Chppa in 5-HT2A inhibition (p < 0.01) and shows comparable D2 antagonism to risperidone in rodent models . However, its shorter half-life may limit sustained efficacy in chronic disorders .

- Toxicity : Acute toxicity studies (LD50: 320 mg/kg in rats) suggest a safer profile than risperidone (LD50: 180 mg/kg), though long-term data are lacking .

- Synthesis Challenges : Scalability issues arise from the sulfonation step, with yields dropping below 40% at industrial scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.